molecular formula C24H27NO6 B11197457 (4E)-1-butyl-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

(4E)-1-butyl-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B11197457
M. Wt: 425.5 g/mol
InChI Key: NOPWXWQQHVHHIB-LSDHQDQOSA-N
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Description

1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a butyl group, a dimethoxyphenyl group, a hydroxy group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrrolone core. This can be achieved through a palladium-catalyzed cross-coupling reaction.

    Addition of the Methoxybenzoyl Group: The final step involves the acylation of the pyrrolone core with a methoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Similar structure but with a thione group instead of a ketone.

    1-BUTYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-IMINE: Similar structure but with an imine group instead of a ketone.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4E)-1-butyl-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-5-6-13-25-21(16-9-12-18(30-3)19(14-16)31-4)20(23(27)24(25)28)22(26)15-7-10-17(29-2)11-8-15/h7-12,14,21,26H,5-6,13H2,1-4H3/b22-20+

InChI Key

NOPWXWQQHVHHIB-LSDHQDQOSA-N

Isomeric SMILES

CCCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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